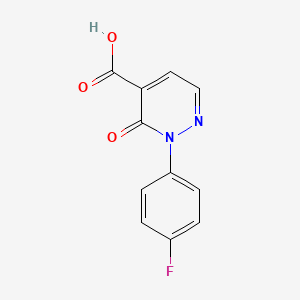

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Overview

Description

4-Fluorophenylacetic acid is used as an intermediate in the production of fluorinated anesthetics . 2-Fluorophenylacetic acid is a chiral derivatizing agent for determination of enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy .

Synthesis Analysis

There are several methods to synthesize fluorophenyl compounds. For instance, different 1- (4- (methylsulfonyl)phenyl)-2- (phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4- (methylsulfonyl)acetophenone .Chemical Reactions Analysis

The chemical reactions of fluorophenyl compounds can vary widely depending on the specific compound and conditions. For example, 2- (4-Fluorophenyl)-1H-benzo [d]imidazole has been studied for its potential as a modulator of α1β2γ2GABA-A receptor .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 4-Fluorophenylacetic acid has a molecular weight of 154.14 g/mol .Scientific Research Applications

Antibacterial Properties

- Structure-Activity Relationships in Antibacterial Agents : The synthesis of various analogues of 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, including pyridonecarboxylic acids, has shown significant antibacterial activities. These studies highlight the influence of electron densities on the oxygen atoms of the carboxyl and oxo groups on antibacterial efficacy, emphasizing the potential of these compounds in antibacterial applications (Mu, Guo, & Zhang, 1989).

Synthesis and Application in Fluorescent Indicators

- Development of Fluorescent Indicators : Research on 4-oxo-4H-quinolizine-3-carboxylic acids, a related group of compounds, has led to the creation of the first Mg2+-selective, ratioable fluorescent indicators. These compounds exhibit a strong fluorescent response to Mg2+ but not to Ca2+, demonstrating their utility in selective metal ion detection (Otten, London, & Levy, 2001).

Cytotoxic and Antioxidant Activities

- Cytotoxic and Antioxidant Potential : Synthesis of new heterocyclic moieties related to 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid demonstrated cytotoxic and antioxidant activities. The para-chloro and ortho-fluoro derivatives, in particular, showed promise in these areas, suggesting potential applications in cancer and oxidative stress-related treatments (IOSR Journals, Kolanpaka, & Gade, 2015).

Heterocyclic Synthesis

- Facilitating Heterocyclic Synthesis : The compound has been utilized in the synthesis of pyrrolo[1,2-b]pyridazine derivatives, indicating its role as a versatile intermediate in organic synthesis and the production of complex heterocyclic structures (Sagyam, Buchikonda, Pitta, Vurimidi, Padi, & Ghanta, 2009).

Antifungal and Antibacterial Screening

- Evaluation in Antifungal and Antibacterial Studies : Various derivatives, including quinolone-3-carboxylic acids which are structurally similar to 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, have been synthesized and screened for antifungal and antibacterial activities. These studies indicate the potential of such compounds in the development of new antimicrobial agents (Patel & Patel, 2010).

Anti-inflammatory and Analgesic Applications

- Anti-inflammatory and Analgesic Properties : Research on imidazolyl acetic acid derivatives, related to 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, has shown significant anti-inflammatory and analgesic activities. These findings open avenues for the development of new pain and inflammation management drugs (Khalifa & Abdelbaky, 2008).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that this compound may also affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have favorable adme/tox results for drug candidates . Therefore, it is plausible that this compound may also have favorable pharmacokinetic properties.

Result of Action

Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse biological effects .

Action Environment

One study has shown that a similar compound can act as a corrosion inhibitor in an acidic environment , suggesting that environmental factors may indeed influence the action of this compound.

Safety and Hazards

properties

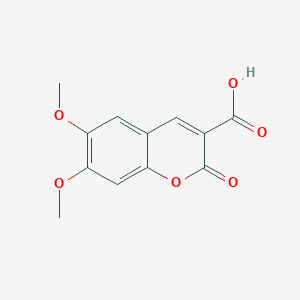

IUPAC Name |

2-(4-fluorophenyl)-3-oxopyridazine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-10(15)9(11(16)17)5-6-13-14/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPCWYOMCDHJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=CC=N2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine](/img/structure/B2873887.png)

![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid](/img/structure/B2873890.png)

![[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol](/img/structure/B2873892.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2873896.png)

![Ethyl 2-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2873897.png)

![1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2873903.png)